

2-Amino-6-bromopyridine in heterocyclic compound preparation

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Compound Focus: 2-Amino-6-bromopyridine

CAS No.: 19798-81-3

Cat. No.: S665591

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Fundamental Properties of 2-Amino-6-bromopyridine

The strategic utility of this compound in synthesis stems from its core molecular structure and physical properties, summarized in the table below.

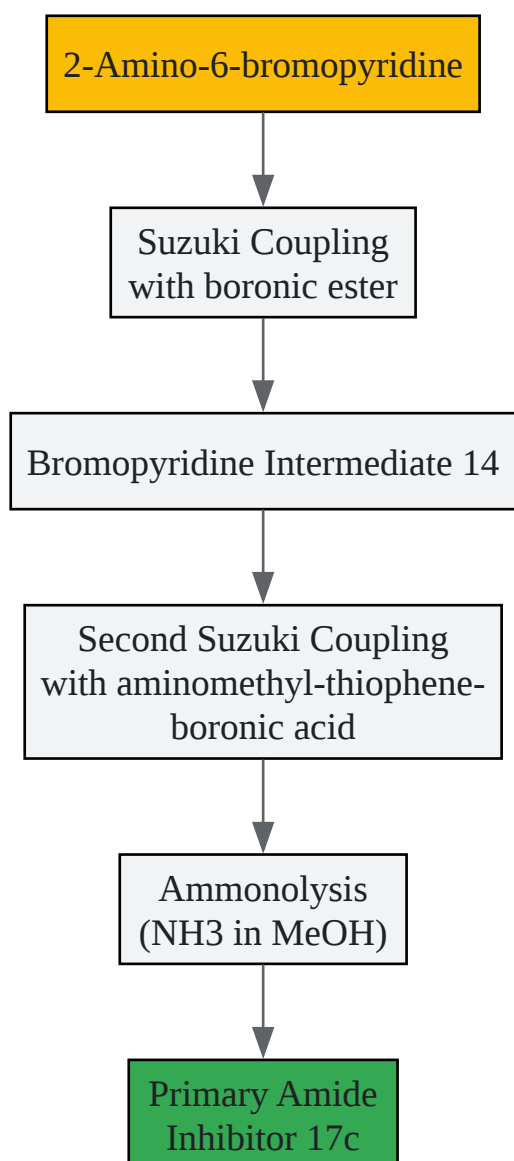
Property	Specification
CAS Number	19798-81-3 [1]
Molecular Formula	C ₅ H ₅ BrN ₂ [1]
Molecular Weight	173.01 g/mol [1]
Melting Point	88-91 °C [1]
Purity	≥ 98% (HPLC) [1]
Appearance	Off-white to yellowish solid [1]
Storage	Store at 0-8 °C [1]

Key Synthetic Applications and Protocols

The amino and bromine groups on the pyridine ring allow for multiple, sequential chemical transformations, making it a highly adaptable precursor [2].

Synthesis of Aminopyridine-Based Nek2 Inhibitors

This compound is a critical starting material for preparing potent and selective Nek2 (Never in mitosis gene a-related kinase 2) inhibitors, which are relevant in cancer research [3]. The synthetic workflow involves sequential cross-coupling reactions.



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- **Experimental Protocol [3]:**
 - **Step 1: First Suzuki Coupling.** 5-Bromo-3-iodopyridin-2-amine is coupled with a pre-formed boronic ester (**13**) under standard palladium-catalyzed Suzuki conditions to generate a bromopyridine intermediate (**14**).
 - **Step 2: Second Suzuki Coupling.** The bromopyridine **14** undergoes another Suzuki reaction with a β -aminomethyl substituted thiophene boronic acid (**15**) to form the bi-aryl aminopyridine **16c**.
 - **Step 3: Amide Formation.** The ester **16c** is converted into the final primary amide product (**17c**) by heating with ammonia in methanol.

This protocol yielded inhibitor **17c** with an IC_{50} of **0.047 μ M** against Nek2, demonstrating high potency [3].

General Preparation of Aminobromopyridine Compounds

A patented one-pot synthesis provides an efficient method for preparing **2-amino-6-bromopyridine** and its isomers from widely available starting materials [4].

- **Experimental Protocol [4]:**
 - Add 1 mol of picolinamide and 1-1.2 mol of sodium hydroxide or potassium hydroxide into a reaction vessel with 500-800 mL of distilled water.
 - Cool the mixture to 0-5°C in an ice-water bath.
 - Slowly add 1-1.1 mol of bromine to the system while stirring and maintaining the temperature below 5°C.
 - After addition, stir for 1-2 hours at room temperature.
 - Heat the reaction to 60-40°C and maintain for 3-8 hours.
 - Upon completion, cool and adjust the pH to neutral with an acid. A solid product will precipitate.
 - Isolate the crude product by filtration and purify via recrystallization from solvents like dichloromethane, n-hexane, petroleum ether, chloroform, or diethyl ether.

This method offers advantages such as mild reaction conditions, simple operation, high yield, and cost-effectiveness [4].

Safety and Handling Guidelines

When working with **2-amino-6-bromopyridine**, adhere to the following safety precautions:

- **Personal Protective Equipment (PPE):** Wear nitrile gloves (minimum layer thickness 0.11 mm), safety glasses, and impervious clothing [5].
- **Hazard Statements:** The compound is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation [5].
- **Engineering Controls:** Use in a well-ventilated area and avoid creating dust or aerosols [5].
- **Incompatibilities:** Keep away from strong oxidizing agents [5].
- **In Case of Exposure:**
 - **Inhalation:** Move to fresh air [5].
 - **Skin Contact:** Wash thoroughly with soap and water [5].
 - **Eye Contact:** Rinse cautiously with water for several minutes [5].
- **Storage:** Keep the container tightly closed in a cool, dry, and well-ventilated place [5].

Conclusion

2-Amino-6-bromopyridine is a powerful scaffold for constructing nitrogen-containing heterocycles. Its well-defined reactivity enables efficient synthesis of complex molecules, which is invaluable for discovering and optimizing new therapeutic agents.

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References

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